6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one is a compound belonging to the class of benzoxazinones, which are heterocyclic compounds featuring a benzene ring fused to an oxazine ring. This compound exhibits various biological activities, making it of interest in pharmaceutical research and development. Its structure consists of an amino group and a phenyl substituent, contributing to its chemical properties and potential applications.
The compound can be synthesized through various methods, as outlined in the literature. It is often derived from precursor compounds such as anthranilic acid and phenolic derivatives. Research has shown that derivatives of benzoxazinones can exhibit significant pharmacological activities, including protease inhibition and hypolipidemic effects .
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one falls under the category of heterocyclic compounds, specifically classified as oxazines. It is part of a broader group of compounds that have been studied for their therapeutic potential in treating various diseases, including cancer and metabolic disorders .
The synthesis of 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one can be achieved through several methods:
The synthesis typically employs reagents such as triethyl orthobenzoate or other alkyl esters, which facilitate the cyclization process. Reaction conditions such as temperature and reaction time are critical for optimizing yield and purity. For instance, extending reaction times can lead to increased formation of desired products but may also result in side reactions if not carefully monitored .
The molecular formula for 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one is , with a molar mass of approximately 206.21 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) to confirm its structure .
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one can participate in various chemical reactions:
The reactivity of 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one is influenced by the electron-donating or withdrawing nature of substituents on the benzene ring and the oxazine nitrogen atom. These properties are essential when designing derivatives with enhanced biological activity .
The mechanism of action for 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one primarily relates to its ability to inhibit specific proteases involved in disease progression. For example, studies have indicated that this compound exhibits inhibitory activity against human leukocyte elastase, a serine protease implicated in tissue degradation during inflammatory responses .
Research has shown that modifications to the benzoxazinone structure can enhance its binding affinity to target enzymes, thereby increasing its therapeutic efficacy. The detailed kinetic parameters and binding interactions are often evaluated using biochemical assays and computational modeling techniques .
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one typically appears as light yellow crystals with a melting point ranging from 77 °C to 78 °C. Its solubility profile varies depending on the solvent used; it is generally soluble in polar solvents like dimethyl sulfoxide but less soluble in non-polar solvents.
The compound displays characteristic functional groups that influence its reactivity:
Spectroscopic data such as infrared absorption bands (e.g., at approximately 1766 cm for carbonyl stretching) and nuclear magnetic resonance chemical shifts provide insights into its structural characteristics .
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one has several promising applications in scientific research:
The 1,3-benzoxazin-4-one core represents a privileged heterocyclic scaffold in drug discovery due to its versatile pharmacological profile and synthetic accessibility. This fused bicyclic system comprises a benzene ring annulated to a six-membered oxazinone ring containing both nitrogen and oxygen heteroatoms at the 1- and 3-positions, respectively. The scaffold’s significance stems from its presence in bioactive molecules targeting serine proteases (e.g., human leukocyte elastase) [3] [7], rhomboid intramembrane proteases implicated in cancer and parasitic infections [3], and phosphatidylinositol 3-kinase beta (PI3Kβ) isoforms relevant in oncology and thrombotic disorders [4]. Its planar, electron-deficient nature facilitates π-stacking interactions with biological targets, while the lactam and cyclic ester functionalities offer sites for hydrogen bonding and electrophilic reactivity.
Table 1: Representative Bioactive 1,3-Benzoxazin-4-one Derivatives
Compound | Biological Target/Activity | Structural Feature |
---|---|---|
TGX-221 analogue [4] | PI3Kβ inhibition (anticancer, antithrombotic) | 2-Morpholino substitution |
Cetilistat analogue [5] [9] | Lipase inhibition (antiobesity) | 2-Long-chain alkyl substitution |
Human leukocyte elastase inhibitor [3] [7] | Serine protease inhibition (anti-inflammatory) | Electron-deficient 2-aryl group |
Rhomboid protease inhibitor [3] | Intramembrane serine protease inhibition | Extended hydrophobic substituent |
The introduction of a 6-amino group and 2-phenyl ring on the benzoxazinone core profoundly alters its electronic distribution and steric profile:
Steric and Hydrogen-Bonding Effects: The amino group introduces hydrogen-bond donor/acceptor capabilities, facilitating interactions with biological targets (e.g., backbone carbonyls in enzyme active sites). Minimal steric perturbation occurs due to its position distal to the oxazinone ring’s reactive center (C4) [1] [9].
2-Phenyl Ring:
Table 2: Electronic and Steric Parameters of Key Substituents
Substituent | Hammett Constant (σ) | Conformational Dihedral Angle | Primary Electronic Effect |
---|---|---|---|
6-NH₂ | -0.66 (σₘ) | N/A | Strong π-donation to benzene ring |
2-Ph (unsubst.) | +0.60 (σₚ, effective) | 40–60° | Moderate σ-withdrawal from N1-C2 bond |
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one exhibits complex tautomeric and conformational behavior:
Tautomerism: The 4-oxo group participates in lactam-lactim tautomerism. While the lactam form (4-oxo) predominates in non-polar solvents and solid state (confirmed by X-ray crystallography of analogues), polar protic solvents stabilize the minor lactim tautomer (4-hydroxy). The 6-amino group may engage in intramolecular hydrogen bonding with the C4 carbonyl oxygen, further stabilizing the lactam form and reducing tautomeric mobility [5] [9]. Infrared spectroscopy shows characteristic carbonyl stretches at 1700–1725 cm⁻¹, confirming the dominant lactam configuration.
Conformational Dynamics:
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one shares structural motifs with bioactive heterocycles but exhibits distinct physicochemical properties:
Biological Implications: Quinazolinones exhibit broader kinase inhibition profiles but reduced metabolic stability due to enhanced oxidation at N3-alkyl groups [5] [8].
Benzothiazin-4-ones:
Table 3: Comparative Analysis of N,O-Heterocyclic Scaffolds
Parameter | 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one | 2-Phenylquinazolin-4(3H)-one | 2-Phenylbenzothiazin-4-one |
---|---|---|---|
C4 Carbonyl IR (cm⁻¹) | 1700–1725 | 1660–1680 | 1640–1660 |
N-Basicity (pKa) | <2 (N1 protonation) | ~8.5 (N3 protonation) | ~5.0 (N protonation) |
Log P (calc.) | 2.8–3.2 | 2.5–2.9 | 3.5–4.0 |
Dominant Bioactivity | Protease inhibition, Kinase modulation | Kinase inhibition, Anticancer | Antimycobacterial |
Metabolic Stability | Moderate (hydrolytic cleavage) | Low (N-oxidation) | Low (S-oxidation) |
The 6-amino-2-phenyl-benzo[d][1,3]oxazin-4-one scaffold thus occupies a unique niche: balancing moderate electrophilicity at C4, metabolic resistance surpassing benzothiazinones, and targeted selectivity advantages over quinazolinones in protease-focused therapeutic applications [4] [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0